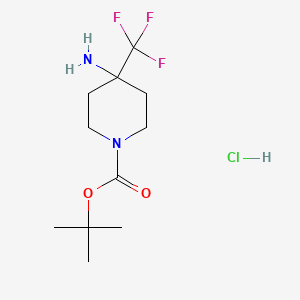

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, also known as Compound A, is a synthetic compound. It is a precursor that can be used for the manufacture of fentanyl and its analogues . This compound is considered a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular formula of this compound is C11H20ClF3N2O2. Its average mass is 268.276 Da and its monoisotopic mass is 268.139862 Da .Chemical Reactions Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Wissenschaftliche Forschungsanwendungen

- PROTAC Development : tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a novel approach to drug discovery and personalized medicine .

- HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : Researchers have explored the synthesis of piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives using similar compounds. These derivatives exhibit potent activity against HIV-1 reverse transcriptase, making them promising candidates for antiviral drug development .

- Triazoles and Antibacterial Activity : Among 4-amino-1,2,4-triazole derivatives, those containing a free –NH2 group and aryl substituents at the C-5 position of the triazole ring demonstrate broad-spectrum antibacterial activity. Acetylation of the amino group or replacement with aromatic amines, such as 1,3-benzothiazol-2-amine, retains their potency .

Medicinal Chemistry and Drug Development

Antiviral Research

Organic Synthesis

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302;H315;H319;H335. The precautionary statements include: P261;P264;P270;P271;P280;P301+P312;P302+P352;P304+P340;P305+P351+P338;P330;P332+P313;P337+P313;P362;P403+P233;P405;P501 .

Zukünftige Richtungen

Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is likely to continue to be of interest in the field of medicinal chemistry and drug synthesis. Its use as a semi-flexible linker in PROTAC development for targeted protein degradation also suggests potential applications in the development of new therapeutic strategies .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2.ClH/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14;/h4-7,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIAHPZJJRVMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2514053.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)